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Compound of Interest

Compound Name: Oxazolidine, 2-methyl-2-phenyl-

Cat. No.: B3055594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-methyl-2-phenyl-

oxazolidine derivatives, focusing on a comprehensively studied example to illustrate the key

structural features, experimental methodologies, and analytical approaches relevant to this

class of compounds. The information presented is intended to serve as a valuable resource for

researchers in medicinal chemistry, materials science, and drug development.

Introduction to 2-Methyl-2-Phenyl-Oxazolidine
Derivatives
The 1,3-oxazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide

array of biologically active compounds. The substitution at the 2-position with both a methyl and

a phenyl group introduces a chiral center and specific steric and electronic properties that

influence the molecule's conformation and intermolecular interactions. Understanding the

three-dimensional structure of these derivatives at the atomic level through single-crystal X-ray

diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design,

and the development of novel therapeutics.

This guide will focus on the detailed crystal structure analysis of a representative derivative, 4-

bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, to provide a foundational

understanding of the crystallographic features of this class of molecules.
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Experimental Protocols
A reproducible and well-documented experimental workflow is crucial for obtaining high-quality

single crystals suitable for X-ray diffraction analysis. The following sections detail the synthesis,

crystallization, and structure determination protocols for the representative 2-methyl-2-phenyl-

oxazolidine derivative.

Synthesis and Crystallization
The synthesis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol has been

reported and serves as a model for obtaining similar derivatives.[1] Colorless, needle-like

crystals suitable for X-ray diffraction were obtained through recrystallization from an

ethanol/water solution.[1]

General Crystallization Method:

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent

mixture (e.g., ethanol/water) is prepared in a clean vial. The vial is loosely capped to allow

for the slow evaporation of the solvent at room temperature.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This

vial is then placed in a larger, sealed container with a more volatile solvent in which the

compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the

compound can promote the growth of high-quality crystals.

X-ray Diffraction Data Collection and Structure
Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement

in a crystalline solid.[2][3]

Instrumentation and Data Collection: A suitable single crystal is mounted on a diffractometer

equipped with a micro-focus sealed X-ray tube and a detector.[4] The crystal is maintained at a

low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected by rotating the

crystal and recording the diffraction pattern of X-rays.[2][3][5]
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Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure using direct methods or Patterson synthesis. The resulting electron density map is

used to build a molecular model. This model is then refined against the experimental data to

optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.[1]

Crystal Structure Analysis
The following sections present a detailed analysis of the crystal structure of 4-bromo-2-[3-

methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.

Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of the compound. The central 1,3-

oxazolidine ring is not planar and adopts an envelope conformation, with the nitrogen atom out

of the plane of the other four atoms.[1] This puckering is a common feature of five-membered

rings and is crucial for determining the overall shape of the molecule. The dihedral angles

between the mean plane of the oxazolidine ring and the attached aromatic rings (4-

bromophenol and 1,3,5-trimethylbenzene) are significant, indicating a non-planar overall

molecular structure.[1]

Crystallographic Data
The following table summarizes the key crystallographic data and refinement details for 4-

bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.[1]
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Parameter Value

Chemical Formula C₂₀H₂₄BrNO₂

Formula Weight 390.30

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 21.1019 (3)

b (Å) 9.01359 (11)

c (Å) 10.03985 (11)

β (°) 96.1425 (11)

Volume (Å³) 1898.66 (4)

Z 4

Temperature (K) 100

Radiation type Cu Kα

µ (mm⁻¹) 3.03

Reflections collected 21431

Independent reflections 4096

R_int 0.043

R[F² > 2σ(F²)] 0.033

wR(F²) 0.096

Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent

interactions. In the case of the title compound, adjacent molecules are linked into layers by C—

H···O hydrogen bonds and C—H···π interactions.[1] These layers are further stabilized by van

der Waals forces.[1]
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To quantitatively analyze these interactions, a Hirshfeld surface analysis was performed. This

analysis maps the intermolecular contacts on a 3D surface around the molecule. For the

representative compound, the most significant contributions to the crystal packing are from

H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%) contacts.[1]

Visualization of Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental and

logical workflows.
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A simplified workflow for the synthesis, crystallization, and structural analysis of oxazolidine
derivatives.
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Logical flow of Hirshfeld surface analysis for quantifying intermolecular interactions.

Biological Relevance and Signaling Pathways
While the specific biological activity and signaling pathways for 4-bromo-2-[3-methyl-5-(2,4,6-

trimethylbenzyl)oxazolidin-2-yl]phenol are not extensively detailed in the literature, the broader

class of oxazolidine derivatives is known for a wide range of pharmacological activities,

including antibacterial, antifungal, and anticancer properties.[6][7][8] For instance, the well-

known antibiotic Linezolid contains an oxazolidinone ring, a related heterocyclic system. The

biological activity of these compounds is often attributed to their ability to interact with specific

biological targets, such as enzymes or receptors. The precise three-dimensional structure

determined by X-ray crystallography is essential for understanding these interactions at a

molecular level and for the design of more potent and selective analogs.
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A conceptual signaling pathway illustrating the interaction of an oxazolidine derivative with a
biological target.

Conclusion
This technical guide has provided a detailed overview of the crystal structure of 2-methyl-2-

phenyl-oxazolidine derivatives, using a specific, well-characterized example. The

methodologies for synthesis, crystallization, and X-ray diffraction analysis have been outlined,

and the key structural features, including molecular conformation and intermolecular

interactions, have been discussed. The provided visualizations offer a clear understanding of

the experimental and analytical workflows. While the biological activity of this specific subclass

is still an area of active research, the structural insights gained from crystallographic studies

are fundamental for the future development of these compounds as potential therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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